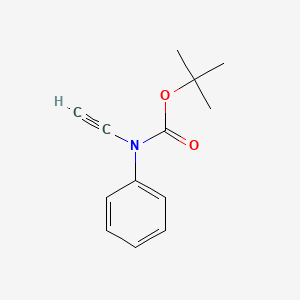
tert-Butyl ethynyl(phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ethynyl(phenyl)carbamate: is an organic compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in organic synthesis and its role as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethynyl(phenyl)carbamate typically involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium and copper-catalyzed reactions suggests that these methods are scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ethynyl(phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the ethynyl group can be replaced by other functional groups.
Deprotection Reactions: The Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Copper Catalysts: Used in three-component coupling reactions.
Acidic Conditions: Used for deprotection reactions.
Major Products Formed:
Free Amines: Formed during deprotection reactions.
Substituted Derivatives: Formed during substitution reactions.
Scientific Research Applications
Chemistry: tert-Butyl ethynyl(phenyl)carbamate is used in the synthesis of complex organic molecules. It serves as a key intermediate in the development of various bioactive compounds.
Biology and Medicine: The compound has been studied for its potential use in the synthesis of biologically active molecules, including inhibitors for specific enzymes and receptors.
Industry: In industrial applications, this compound is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of tert-Butyl ethynyl(phenyl)carbamate primarily involves its role as a protecting group for amines. The Boc deprotection mechanism includes protonation, loss of the tert-butyl cation, decarboxylation, and protonation of the amine. This sequence of reactions allows for the selective protection and deprotection of amine groups in complex organic synthesis.
Comparison with Similar Compounds
- tert-Butyl (3-ethynylphenyl)carbamate
- tert-Butyl (substituted benzamido)phenylcarbamate
Uniqueness: tert-Butyl ethynyl(phenyl)carbamate is unique due to its specific ethynyl group, which provides distinct reactivity compared to other carbamate derivatives. This unique structure allows for specific applications in organic synthesis and the development of bioactive compounds .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-ethynyl-N-phenylcarbamate |
InChI |
InChI=1S/C13H15NO2/c1-5-14(11-9-7-6-8-10-11)12(15)16-13(2,3)4/h1,6-10H,2-4H3 |
InChI Key |
XVAGMZSYMOTBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















